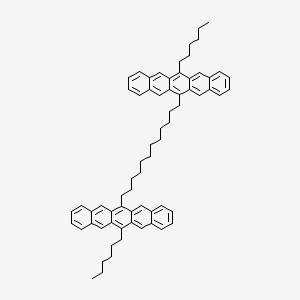
6,6'-(Dodecane-1,12-diyl)bis(13-hexylpentacene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dodecane-1,12-diyl linker connecting two hexylpentacene units, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) typically involves multi-step organic reactions. The process begins with the preparation of the hexylpentacene units, followed by the introduction of the dodecane-1,12-diyl linker. Common reagents used in these reactions include organometallic compounds and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for 6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and receptors, through binding and modulation of their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-dodecane-1,12-diyl-bis-3-picolinium dibromide: Known for its role as a nicotinic receptor antagonist.
1,12-Dodecanediol dimethacrylate: Used in polymer chemistry.
Uniqueness
6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) stands out due to its unique structural features, which provide distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials and in scientific research.
Properties
CAS No. |
920514-13-2 |
|---|---|
Molecular Formula |
C68H74 |
Molecular Weight |
891.3 g/mol |
IUPAC Name |
6-hexyl-13-[12-(13-hexylpentacen-6-yl)dodecyl]pentacene |
InChI |
InChI=1S/C68H74/c1-3-5-7-17-37-57-61-41-49-29-21-25-33-53(49)45-65(61)59(66-46-54-34-26-22-30-50(54)42-62(57)66)39-19-15-13-11-9-10-12-14-16-20-40-60-67-47-55-35-27-23-31-51(55)43-63(67)58(38-18-8-6-4-2)64-44-52-32-24-28-36-56(52)48-68(60)64/h21-36,41-48H,3-20,37-40H2,1-2H3 |
InChI Key |
MARBOSJUWCPGEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)CCCCCCCCCCCCC6=C7C=C8C=CC=CC8=CC7=C(C9=CC1=CC=CC=C1C=C96)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


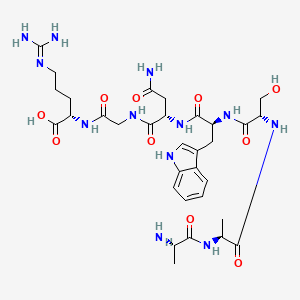
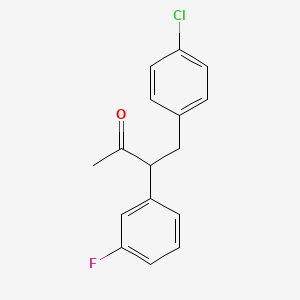
![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)

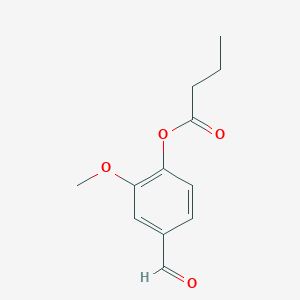
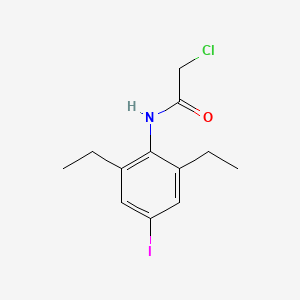
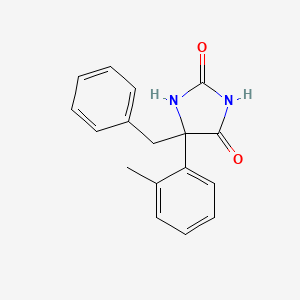
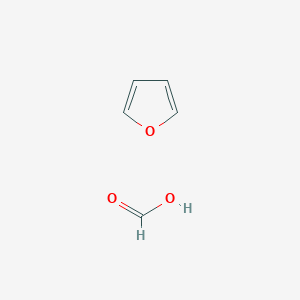
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
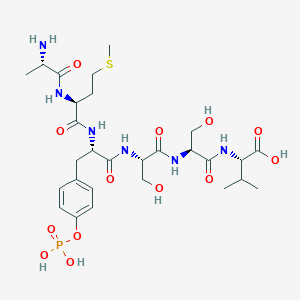

![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)

